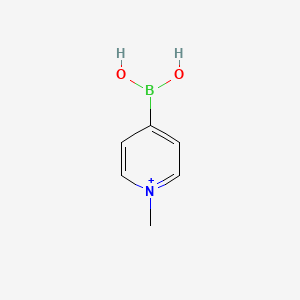

![molecular formula C39H65N5O8 B14785833 [3-[[2-[2,4-dimethyloctanoyl(methyl)amino]-4-methylpentanoyl]amino]-4-[methyl-[3-methyl-1-[2-(2-methyl-5-oxo-2H-pyrrole-1-carbonyl)pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B14785833.png)

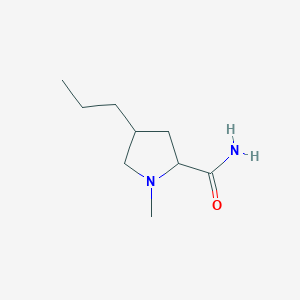

[3-[[2-[2,4-dimethyloctanoyl(methyl)amino]-4-methylpentanoyl]amino]-4-[methyl-[3-methyl-1-[2-(2-methyl-5-oxo-2H-pyrrole-1-carbonyl)pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutan-2-yl] acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Microcolin B is a biologically active lipopeptide isolated from the marine cyanobacterium Lyngbya majuscula. It is known for its potent cytotoxic and immunosuppressive properties, making it a compound of interest in various scientific fields, including medicine and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Microcolin B involves segment condensation strategies using suitably protected L-amino acids. One notable method includes the preparation of a unique Boc and Mem protected cyclic compound from N-Boc-Methyl-L-Leucil-L-threonin-benzyl ester in a five-step synthesis. This segment is then coupled with octanoic acid, followed by deprotection using a standard mixed anhydride strategy. The resultant compound undergoes debenzylation and coupling with a pyrrolinone unit after acetylation to yield Microcolin B .

Industrial Production Methods

Industrial production methods for Microcolin B are not well-documented, likely due to the complexity and low yield of the synthetic processes. advancements in synthetic biology and marine biotechnology may offer scalable production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Microcolin B undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of Microcolin B include:

Mixed anhydrides: Used in the deprotection steps.

Ticl4: Used for the removal of Mem protection.

Acetylation agents: Used for the final acetylation step.

Major Products

The major products formed from these reactions include various analogues of Microcolin B, such as desacetyl-microcolin B and other acylated derivatives .

Scientific Research Applications

Microcolin B has several scientific research applications:

Chemistry: Used as a model compound for studying lipopeptide synthesis and reactions.

Biology: Investigated for its cytotoxic properties against various cancer cell lines.

Medicine: Explored for its immunosuppressive properties, potentially useful in organ transplantation and autoimmune diseases.

Mechanism of Action

Microcolin B exerts its effects through several mechanisms:

Cytotoxicity: Induces cell death in cancer cells by disrupting cellular processes.

Comparison with Similar Compounds

Microcolin B is structurally similar to other lipopeptides isolated from marine cyanobacteria, such as:

Microcolin A: Shares similar cytotoxic and immunosuppressive properties.

Majusculamide D: Another lipopeptide with comparable biological activities

Microcolin B stands out due to its unique combination of potent cytotoxic and immunosuppressive effects, making it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula |

C39H65N5O8 |

|---|---|

Molecular Weight |

732.0 g/mol |

IUPAC Name |

[3-[[2-[2,4-dimethyloctanoyl(methyl)amino]-4-methylpentanoyl]amino]-4-[methyl-[3-methyl-1-[2-(2-methyl-5-oxo-2H-pyrrole-1-carbonyl)pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutan-2-yl] acetate |

InChI |

InChI=1S/C39H65N5O8/c1-13-14-16-25(6)22-26(7)36(48)41(11)31(21-23(2)3)35(47)40-33(28(9)52-29(10)45)38(50)42(12)34(24(4)5)39(51)43-20-15-17-30(43)37(49)44-27(8)18-19-32(44)46/h18-19,23-28,30-31,33-34H,13-17,20-22H2,1-12H3,(H,40,47) |

InChI Key |

MNASOWORUXKEPP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)CC(C)C(=O)N(C)C(CC(C)C)C(=O)NC(C(C)OC(=O)C)C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2C(C=CC2=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Bromophenyl)-4-{2-[(2,4-dimethylphenyl)sulfanyl]phenyl}piperazine](/img/structure/B14785750.png)

![6-[[(4S,6aR,6bS,8aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B14785764.png)

![(Diphenylmethyl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(thiophen-2-yl)propylidene]amine](/img/structure/B14785774.png)

![rel-(3S,3aS,6aR)-3-amino-1,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrol-2-one](/img/structure/B14785777.png)

![(3aS,3bR,9aS,9bS,11aS)-9a-(hydroxymethyl)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione](/img/structure/B14785779.png)